Piperoxan

Overview

Description

Scientific Research Applications

Historical Significance in Pharmacology

Piperoxan, known as benodaine, holds historical importance as the first antihistamine discovered . Developed in the early 1930s, it paved the way for the development of more effective antihistamines. Although not clinically useful due to toxic effects in humans, its discovery by Daniel Bovet and Ernest Fourneau was a significant milestone in pharmacological research.

Alpha-Adrenergic Blocking Agent Research

Initially investigated for its α-adrenergic blocking properties, Piperoxan contributed to the understanding of sympathetic nervous system antagonists . This research has implications for developing drugs that manage conditions like hypertension and certain types of heart disease.

Antihistamine Structure-Activity Relationship (SAR) Studies

Piperoxan’s structure served as a model in the first SAR study of antihistamines conducted by Anne-Marie Staub, a student of Bovet and Fourneau . SAR studies are crucial for designing drugs with improved efficacy and reduced side effects.

Treatment of Local Ischemia

A notable medical application of Piperoxan was its use in treating local ischemia due to extravasation of levarterenol . Its vasodilating action provided prompt relief from ischemia, which is marked by coldness, pallor, and sometimes necrosis.

Pharmacological Research on Blood Pressure Regulation

Piperoxan has been used in pharmacological studies to reverse decreases in systolic blood pressure induced by clonidine in spontaneously hypertensive rats . This research is significant for understanding blood pressure regulation and developing antihypertensive drugs.

Neurotransmitter Uptake and Overflow Studies

In biotechnology research, Piperoxan has been utilized to study the effects on uptake of noradrenaline and overflow of transmitter in isolated blood perfused spleens of cats . Such studies are vital for comprehending neurotransmitter dynamics and could inform the development of treatments for neurological disorders.

Environmental Applications

While direct references to Piperoxan’s environmental applications are not readily available, its historical role in pharmacology could inform environmental risk assessments of pharmaceutical compounds. Understanding the environmental fate and impact of such compounds is essential for environmental protection and safety .

Food Industry Implications

Though Piperoxan itself is not used in the food industry, the research methodologies developed during its discovery and the subsequent advancements in enzyme technology have influenced the production of flavoring agents, antioxidants, and antimicrobial agents used in food processing .

Safety and Hazards

Mechanism of Action

- This disruption prevents proper cell division and function, contributing to its antineoplastic activity against conditions like polycythemia vera and essential thrombocythemia .

- By disrupting these pathways, piperoxan helps manage conditions characterized by excessive blood cell production .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

properties

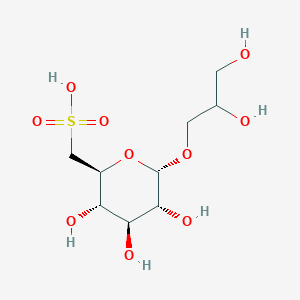

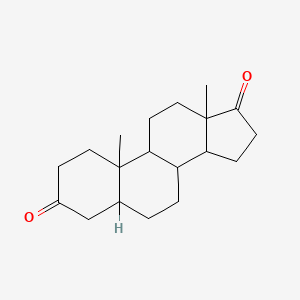

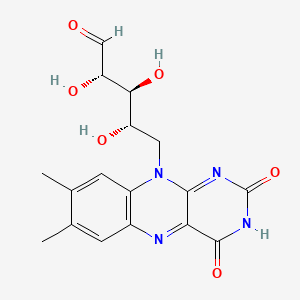

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKMMUBOEFYJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046269 | |

| Record name | Piperoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperoxan | |

CAS RN |

59-39-2 | |

| Record name | Piperoxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperoxan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperoxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEROXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZCS27634Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

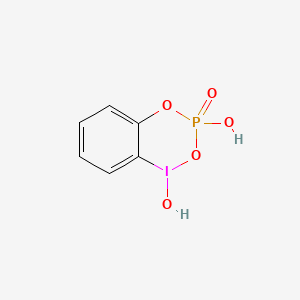

![[(1R)-2-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-1-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]ethyl] dihydrogen phosphate](/img/structure/B1220552.png)